2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-
Description
2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is a sulfonamide derivative of thiophene, a five-membered heterocyclic compound containing sulfur. The molecule features a thiophene core substituted at the 2-position with a sulfonamide group and at the 5-position with a (4-methylphenyl)sulfonyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Thiophenesulfonamides are known for their bioactivity, including carbonic anhydrase inhibition, antimicrobial effects, and anti-inflammatory properties.
Properties
CAS No. |
63032-72-4 |
|---|---|
Molecular Formula |
C11H11NO4S3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonylthiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO4S3/c1-8-2-4-9(5-3-8)18(13,14)10-6-7-11(17-10)19(12,15)16/h2-7H,1H3,(H2,12,15,16) |
InChI Key |
KLZXJROIPDPOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-thiophenesulfonamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have similar applications.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is not well-documented. as a sulfonamide derivative, it is likely to interact with biological molecules through its sulfonamide group. This interaction can inhibit the activity of enzymes by mimicking the structure of natural substrates or by binding to the active site of the enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- with structurally or functionally related compounds documented in the evidence. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Key Observations:
Substituent Effects on Bioactivity: The (4-methylphenyl)sulfonyl group in the target compound likely increases lipophilicity compared to polar analogs like CAS 119731-75-8, which contains a hydroxyl group. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Challenges :
- Brominated indole-sulfonyl derivatives (e.g., 6j, 7j) show high melting points (>250°C) and regioselectivity issues during synthesis, which may complicate large-scale production . In contrast, thiophenesulfonamides with simpler substituents (e.g., methyl or methoxy groups) are typically synthesized via straightforward sulfonylation or coupling reactions .
Structural Diversity and Applications: Thiophene-3-carboxamide derivatives (e.g., from ) demonstrate antimicrobial activity, suggesting that the target compound’s sulfonamide group could be optimized for similar applications . Diazinone derivatives (e.g., 6k, 7k) highlight the importance of regiochemistry in biological activity, a factor that may also apply to thiophenesulfonamide isomers .
Limitations:
Direct experimental data for 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- (e.g., melting point, yield, or bioactivity) are absent in the provided evidence. Comparative analyses rely on extrapolation from structurally related compounds.
Biological Activity
2-Thiophenesulfonamide, 5-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews various studies that highlight its biological effects, mechanisms of action, and potential applications in medicine.
The compound belongs to a class of sulfonamides characterized by a thiophene ring and multiple sulfonyl groups. Its structure can be represented as follows:
This molecular configuration contributes to its biological activity, particularly its ability to interact with various biological targets.
Inhibition of c-Jun N-terminal Kinases (JNKs)
One of the notable mechanisms of action for compounds similar to 2-thiophenesulfonamide is their role as inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are involved in numerous cellular processes, including apoptosis and inflammation. Research indicates that sulfonamide derivatives can selectively inhibit JNK activity, thereby providing protective effects against neuronal cell death in models of neurodegenerative diseases .
Anti-biofilm Activity
Recent studies have shown that certain thiophene sulfonamides exhibit significant anti-biofilm activity against pathogens such as Pseudomonas aeruginosa. A specific dimethylthiophene sulfonamide demonstrated potent inhibition of biofilm formation without exhibiting bactericidal effects. This property is crucial for developing treatments for chronic infections where biofilm formation is a major concern .
Case Study 1: Neuroprotection via JNK Inhibition
In a study focusing on neuroprotection, researchers synthesized a series of thiophene sulfonamides and tested their ability to inhibit JNKs. The results indicated that these compounds could significantly reduce neuronal cell death induced by growth factor deprivation. The most effective compound showed an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent in neurodegenerative diseases .
Case Study 2: Biofilm Inhibition
Another investigation assessed the efficacy of thiophene sulfonamides against biofilms formed by Pseudomonas aeruginosa. The selected compounds were tested in vitro, revealing IC50 values ranging from 0.20 to 7.01 μM against different LecB variants. These findings suggest that modifications in the sulfonamide structure can enhance potency against bacterial biofilms while maintaining safety profiles .
Comparative Data Table
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| 2-Thiophenesulfonamide | c-Jun N-terminal Kinase | Low micromolar | Neuroprotection |
| Dimethylthiophene sulfonamide | LecB (Pseudomonas) | 0.20 - 7.01 | Biofilm inhibition |
| Benzoylaminomethyl thiophene sulfonamide | JNK | Low micromolar | Protective against apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
